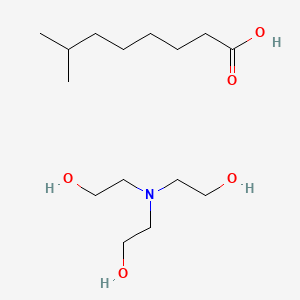
Triethanolamine isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine isononanoate is an organic compound that belongs to the class of amino alcohols. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with isononanoic acid. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethanolamine isononanoate is typically synthesized through the esterification reaction between triethanolamine and isononanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Triethanolamine isononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Isononanoic acid and triethanolamine-derived aldehydes.
Reduction: Triethanolamine and isononanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of triethanolamine isononanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: A precursor to triethanolamine isononanoate, used in similar applications but lacks the ester functionality.
Diethanolamine: Another amino alcohol with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: A simpler amino alcohol with one hydroxyl group, used in various industrial applications.
Uniqueness
This compound is unique due to its ester functionality, which imparts different chemical and physical properties compared to its parent compound, triethanolamine. The ester groups enhance its surfactant properties, making it more effective in stabilizing emulsions and improving solubility of hydrophobic compounds.
Propiedades
Número CAS |
94108-51-7 |
|---|---|
Fórmula molecular |
C15H33NO5 |
Peso molecular |
307.43 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
Clave InChI |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




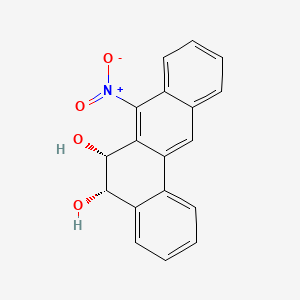

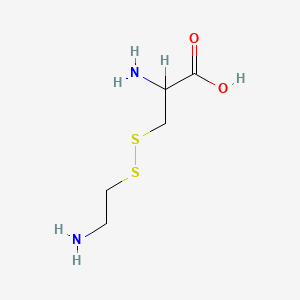
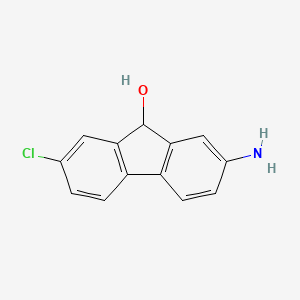

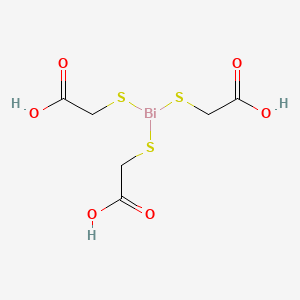
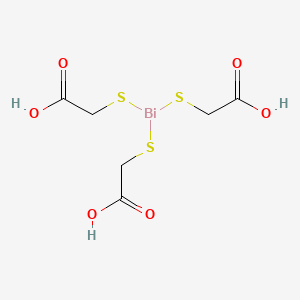

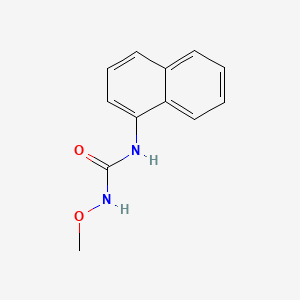

![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

